molecular formula C14H12FN5O2S B2358781 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921083-57-0

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No. B2358781
CAS RN: 921083-57-0
M. Wt: 333.34
InChI Key: SNHLMKKRGZHJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfonamides, such as the one you mentioned, are used as antibacterial drugs for decades . They have a wide range of biological applications in medicine and as pesticides . In recent years, it is found that sulfonamides have more extensive biological activities. Thus, sulfonamide compounds have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .


Synthesis Analysis

The synthesis of similar compounds, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, is done by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .


Molecular Structure Analysis

The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .


Chemical Reactions Analysis

DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule, which provides some references for the analysis of the physical and chemical properties of the molecule .

Scientific Research Applications

Antibacterial Applications

Sulfonamides, including compounds like N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, have been used as antibacterial drugs for decades. Their mechanism typically involves the inhibition of dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. This inhibition prevents bacteria from synthesizing the folic acid necessary for their growth and replication .

Antitumor Activity

Recent studies have shown that sulfonamide compounds exhibit significant antitumor activities. They can interfere with tumor cell adhesion, migration, and proliferation. Some sulfonamides have been found to inhibit carbonic anhydrase IX, a protein overexpressed in several types of cancer cells, thereby disrupting the pH regulation in tumor tissues .

Antidiabetic Effects

Sulfonamides have also been explored for their antidiabetic effects. They may act on different targets within the metabolic pathways to help regulate blood sugar levels. For instance, some sulfonamides have been identified as potent inhibitors of alpha-glucosidase, an enzyme that breaks down carbohydrates in the intestine .

Antiviral Properties

The compound’s structural features, such as the tetrazole ring, may contribute to its antiviral properties. Tetrazoles have been known to mimic the structure of nucleic acids and can potentially interfere with viral replication processes. This makes them candidates for the development of new antiviral drugs .

Anti-Cancer Mechanisms

Sulfonamides like N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide have shown promise in anti-cancer therapy. They can inhibit enzymes that are essential for cancer cell survival, such as tyrosine kinases, and have been involved in clinical trials for their efficacy against various cancers .

Physicochemical Property Analysis

The compound’s physicochemical properties, such as its electrostatic potential and frontier molecular orbitals, have been analyzed using Density Functional Theory (DFT). These properties are crucial for understanding the compound’s reactivity and stability, which is essential for its application in drug design .

Conformational Stability Studies

DFT studies have also been used to investigate the conformational stability of the compound. Identifying stable conformers is important for predicting the compound’s behavior in biological systems and its potential interactions with biological targets .

Material Chemistry Applications

While not directly related to the compound , structurally similar sulfonamides have been used in material chemistry. They serve as donor units in electronic materials due to their electrical and optical properties. This suggests potential research avenues for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide in material science applications .

properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O2S/c15-11-5-4-6-12(9-11)20-14(17-18-19-20)10-16-23(21,22)13-7-2-1-3-8-13/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHLMKKRGZHJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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